![molecular formula C19H16N4OS B2375505 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034270-75-0](/img/structure/B2375505.png)

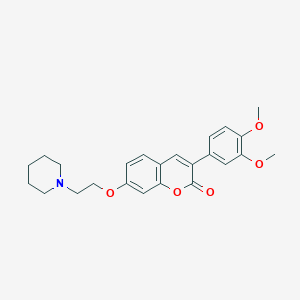

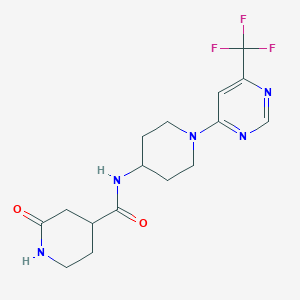

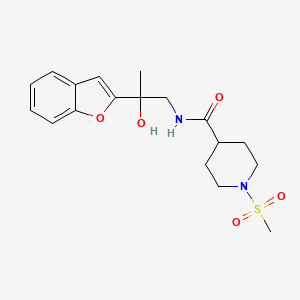

2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide” is a chemical compound with a complex structure. It has been mentioned in the context of being a novel PKM2 activator . PKM2 is an enzyme known as Pyruvate Kinase M2, which plays a crucial role in cancer metabolism .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions with different chemical reagents, resulting in molecules like thiophene, pyrazole, and coumarin derivatives incorporated benzo[d]imidazole moiety .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a benzimidazole ring, a thiophene ring, and a pyridine ring . The benzimidazole ring contains two weak basic nitrogens, contributing to its ionization efficiency .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used as a labeling reagent in the determination of bile acids from bio-samples . The compound could easily and quickly label BAs at the optimized derivatization conditions .科学的研究の応用

Applications in Imaging and Radioligand Development

Development of Imaging Probes for Peripheral Benzodiazepine Receptors : The compound has been explored for its potential in synthesizing substituted imidazo[1,2-α]pyridines, serving as selective ligands for Peripheral Benzodiazepine Receptors (PBR). These ligands, when labeled with isotopes like Iodine-123, offer a promising route for the in vivo study of PBR using Single Photon Emission Computed Tomography (SPECT) imaging techniques (Katsifis et al., 2000).

Positron Emission Tomography (PET) Imaging : The compound is part of a series developed as iodine-123-labelled radioligands aimed at imaging the peripheral benzodiazepine receptors with PET, enhancing the understanding of neurological conditions and potential therapeutic targets (Thominiaux et al., 2007).

Exploration in Heterocyclic Chemistry

Synthesis of Innovative Heterocycles : It has been utilized as a precursor in the synthesis of various heterocycles, such as pyrroles, pyridines, and benzimidazoles, showcasing its versatility in creating compounds with potential insecticidal activity against pests like Spodoptera littoralis (Fadda et al., 2017).

Antibacterial and Antitumor Agents : New derivatives have been synthesized from the compound, demonstrating significant antibacterial activity. This highlights its potential as a scaffold for developing new antibacterial agents (Gullapelli et al., 2014). Additionally, some derivatives have shown promising antitumor activity against various cancer cell lines, suggesting its use in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).

Contributions to Material Science

- Antioxidants for Industrial Oils : Derivatives of the compound have been investigated as antioxidants for base stock oils, indicating its utility in enhancing the oxidative stability of industrial oils and contributing to the longevity and efficiency of machinery (Basta et al., 2017).

作用機序

Target of Action

Similar compounds with a benzimidazole moiety have been reported to exhibit antitumor activities . These compounds are known to interact with various cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .

Mode of Action

Compounds with similar structures have been shown to undergo a series of heterocyclization reactions with different chemical reagents . The resulting molecules, which incorporate a benzimidazole moiety, have been found to exhibit antitumor activities .

Biochemical Pathways

It is known that benzimidazole derivatives can interfere with the normal functioning of cancer cells, leading to their death .

Result of Action

The compound’s action results in the inhibition of cancer cell growth. In particular, it has been found to exhibit high potency against MCF-7, NCI-H460, and SF-268 cancer cell lines .

特性

IUPAC Name |

2-(benzimidazol-1-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-20-16(10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPCMEFPDDEPGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

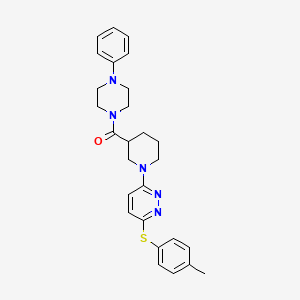

![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)

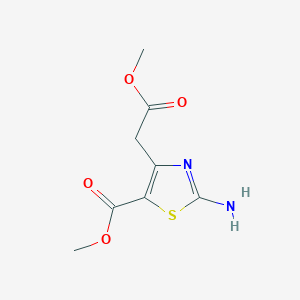

![N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2375435.png)

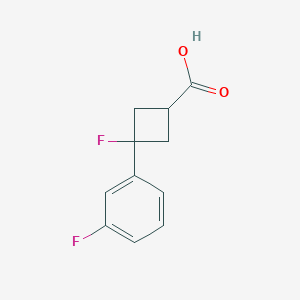

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2375437.png)

![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)